Sacibertinib's molecular structure features a complex arrangement that allows it to interact specifically with TRK receptors. The precise molecular formula and structural data are critical for understanding its binding properties and biological activity. While detailed structural data specific to sacibertinib may not be widely available, compounds targeting TRK typically exhibit:
The structural configuration is essential for its mechanism of action against cancer cells harboring TRK fusions .
The chemical reactions involved in the synthesis of sacibertinib would typically include:
These reactions are carefully controlled to ensure that the final product maintains its intended pharmacological profile while minimizing by-products that could affect safety or efficacy.
Sacibertinib exerts its therapeutic effects primarily through the inhibition of TRK signaling pathways. By binding to the active site of TRK receptors, sacibertinib prevents the phosphorylation of downstream signaling molecules involved in cell growth and survival. This action leads to:
Data from clinical trials indicate that sacibertinib shows significant promise in treating various malignancies associated with TRK fusions, demonstrating improved patient outcomes compared to traditional therapies .
The physical properties of sacibertinib include:
Chemical properties would include stability under physiological conditions, reactivity with biological targets, and metabolic pathways once administered. Characterization studies often involve techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm these properties .
Sacibertinib is primarily investigated for its application in oncology, particularly for treating cancers characterized by TRK fusions. Its specificity for TRK receptors makes it a valuable candidate for targeted therapy, offering potential benefits over conventional chemotherapies that can affect healthy cells. Ongoing research focuses on:
The development of sacibertinib represents a significant advancement in precision medicine, aiming to tailor cancer treatment based on individual genetic profiles .
Sacibertinib (chemical name: N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl}-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide; CAS: 1351941-69-9) is classified as a receptor tyrosine kinase (RTK) inhibitor with primary activity against the ErbB family. Its molecular weight is 599.08 g/mol, with the empirical formula C₃₂H₃₁ClN₆O₄ and a topological polar surface area of 121.63 Ų [1] [5].
Target Inhibition Profile:
Table 1: Kinase Inhibition Profile of Sacibertinib
Target | EC₅₀/IC₅₀ (nM) | Biological Impact |
---|---|---|
EGFR phosphorylation | 110 | Suppresses autophosphorylation & downstream PI3K/MAPK signaling |
HER2 | 244 | Inhibits dimerization & oncogenic signaling |
SK-BR-3 cells | 3.8 (GI₅₀) | Antiproliferative effects in HER2+ models |
The compound exhibits Type II kinase inhibition kinetics, binding preferentially to the inactive conformation of the kinase domain through allosteric modulation, thereby preventing ATP binding and subsequent signal transduction [5] [9]. Its selectivity profile minimizes off-target effects against structurally unrelated kinases, positioning it therapeutically within the ErbB-specific inhibitor class.
Sacibertinib emerged from systematic structure-activity relationship (SAR) optimizations documented in the international patent WO2011153942A1 ("Inhibitors of ErbB Family Receptor Tyrosine Kinases"), filed in 2011 [5]. Key aspects include:
Patent Architecture:
Commercialization Pathway:The compound transitioned to preclinical evaluation by MedChemExpress by 2022, with chemical availability designated "for research use only" pending clinical advancement [1]. The patent landscape analysis reveals no opposition proceedings or litigation related to WO2011153942A1 as of 2025, contrasting the contentious environment surrounding immune checkpoint inhibitor patents [4] [7].
Collaborative Networks:While the original patent assignee remains undisclosed, industry patterns suggest collaborations between biotechnology innovators and pharmaceutical entities for clinical translation—a model exemplified by antibody-drug conjugates like trastuzumab emtansine [4].
Sacibertinib's architecture embodies strategic medicinal chemistry principles to enhance ErbB selectivity and overcome limitations of earlier tyrosine kinase inhibitors (TKIs).
Key Design Elements:
Mechanistic Advantages Over Predecessors:
Sacibertinib epitomizes the iterative innovation in kinase inhibitor development, addressing emergent resistance mechanisms through structure-guided design.
Table 2: Generational Evolution of EGFR/HER2 Inhibitors
Generation | Representative Agents | Key Limitations | Sacibertinib's Advancements |
---|---|---|---|
1st | Gefitinib, Erlotinib | Susceptible to EGFR T790M mutation | Retains nM activity against T790M/C797S |
2nd | Afatinib, Neratinib | Toxicity from wild-type EGFR inhibition | Enhanced mutant selectivity (10-fold vs. WT EGFR) |
3rd | Osimertinib | Ineffective against EGFR C797S triple mutants & HER2 alterations | Dual EGFR/HER2 inhibition; covalent C797 targeting |
4th (investigational) | EAI045, Sacibertinib | Limited clinical validation | Pan-ErbB activity; exon 20 insertion coverage |
Therapeutic Context:
Despite its preclinical promise, Sacibertinib faces several uncharted research domains requiring systematic investigation:
Critical Research Imperatives:
Translational Challenges:
Sacibertinib exemplifies the convergence of structural biology, medicinal chemistry, and oncogenic driver ontology in modern drug discovery. Its progression from patent to clinical utility will validate whether fourth-generation TKIs can durably outmaneuver evolutionary resistance in oncogene-addicted cancers.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: